ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate

Medicinal chemistry Prodrug design ADME optimization

Researchers pursuing PROTAC development or asymmetric catalysis often face protecting-group incompatibility when incorporating ester-linked heterocyclic intermediates into parallel synthesis workflows. This compound directly addresses that bottleneck: the ethyl ester is selectively cleavable under mild basic conditions while preserving acid-labile Boc/Fmoc groups, ensuring orthogonality in solid-phase and solution-phase library construction. Key differentiation: (i) Tunable hydrolysis rate enables structure-property relationship studies comparing ethyl vs. methyl ester oral bioavailability in rodent PK models. (ii) The free carboxylic acid-obtained by mild hydrolysis-serves as a conjugation handle for E3 ligase ligand attachment in modular PROTAC assembly. (iii) Chiral resolution and subsequent ester hydrolysis yield a precursor for benzimidazole-pyrrolidine organocatalysts active in asymmetric aldol and Michael additions. Sourced exclusively for research use with competitive batch-level pricing and global logistics support.

Molecular Formula C17H21N3O3
Molecular Weight 315.373
CAS No. 2034460-34-7
Cat. No. B2503940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate
CAS2034460-34-7
Molecular FormulaC17H21N3O3
Molecular Weight315.373
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32
InChIInChI=1S/C17H21N3O3/c1-2-23-17(22)8-7-16(21)19-10-9-13(11-19)20-12-18-14-5-3-4-6-15(14)20/h3-6,12-13H,2,7-11H2,1H3
InChIKeyMZQCEKJIQMYNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate: Core Properties & Sourcing


Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate (CAS 2034460-34-7) is a synthetic small molecule (C₁₇H₂₁N₃O₃, MW 315.37) that combines a benzimidazole moiety with a pyrrolidine ring via a 4-oxobutanoate ester linker . The compound is catalogued as a research chemical and chemical building block, with the ester terminus offering a defined handle for further derivatization (e.g., hydrolysis to the carboxylic acid or amidation) [1]. It is listed in the ECHA inventory under EC number 100.355.970, confirming its presence on the European market [2].

Type Synthetic building block with benzimidazole-pyrrolidine core
Handle Ethyl ester terminus for hydrolysis or amidation
Context Catalogued research chemical; ECHA-listed

Why Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate Is Irreplaceable


This compound occupies a specific, narrow intersection within the benzimidazole-pyrrolidine chemical space: a 4-oxobutanoate ethyl ester appended to the pyrrolidine nitrogen. Closely related analogs frequently replace the ethyl ester with methyl, tert-butyl, or benzyl esters, or substitute the 4-oxobutanoate linker with an amide or a reverse amide [1]. Such modifications fundamentally alter the steric and electronic profile at the ester site, changing both the rate of enzymatic or chemical hydrolysis and the subsequent reactivity of the liberated carboxylic acid [2]. In the context of medicinal chemistry campaigns that rely on the ethyl ester as a prodrug moiety or a late-stage diversification point, interchanging with a differently substituted analog risks altering pharmacokinetic half-life, cellular permeability, and synthetic tractability—parameters that cannot be assumed to be conserved across the series [3].

Ester modification
Methyl, tert-butyl, or benzyl ester analogs alter hydrolysis rate and lipophilicity, which may shift PK profile and synthetic tractability
Linker substitution
Amide or reverse-amide linkers shift steric and electronic properties at the derivatization site, affecting downstream reactivity
Ring expansion
Piperidine analogs introduce broader conformational freedom, which may reduce target engagement in conformation-sensitive binding pockets

Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate: Differentiation Evidence


Ethyl vs. Methyl Ester: Hydrolysis & Lipophilicity Differences

The ethyl ester of 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate (target) exhibits differential hydrolytic stability and lipophilicity compared to the methyl ester analog. In generic ester series, ethyl esters are hydrolyzed approximately 2- to 5-fold more slowly than methyl esters by human carboxylesterases, providing a longer half-life for oral prodrugs [1]. The calculated AlogP for the target compound is approximately 1.8 (ChemDraw estimation), whereas the methyl ester analog is predicted to be approximately 1.2, indicating a ~0.6 log unit increase in lipophilicity that can enhance passive membrane permeability . These differences are relevant for selecting an ester congener during lead optimization.

Ester Hydrolysis & Lipophilicity
Class-level
ΔAlogP ≈ +0.6; ~2–5× slower hydrolysis
Supports oral prodrug design context
Class-level ester inference; verify with target compound
Medicinal chemistry Prodrug design ADME optimization

Facile Hydrolysis to Free Carboxylic Acid

The target compound can be quantitatively hydrolyzed to 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoic acid under mild basic conditions (LiOH, THF/H₂O, rt, 2 h) [1]. The resulting carboxylic acid is a versatile intermediate for amide coupling, esterification, or bioconjugation. In contrast, the corresponding tert-butyl ester analog requires acidic conditions (TFA) for deprotection, which is incompatible with acid-sensitive functional groups commonly present in drug-like molecules [2]. This gives the ethyl ester a distinct advantage in combinatorial library synthesis where orthogonal protecting-group strategy is required.

Deprotection Orthogonality
Class-level
LiOH, THF/H₂O, rt, 2 hvs TFA for tert-butyl ester
Compatible with acid-sensitive protecting groups
Standard ester chemistry; compound-specific verification advised
Organic synthesis Building block utility Click chemistry

Pyrrolidine vs. Piperidine Scaffold: Conformational Restriction

The pyrrolidine ring in the target compound imposes a five-membered ring constraint that restricts the dihedral angle between the benzimidazole and the 4-oxobutanoate tail to a narrower range than the six-membered piperidine analog [1]. In published benzimidazole-pyrrolidinyl amide series targeting prolylcarboxypeptidase (PrCP), the pyrrolidine-containing compounds achieved low-nanomolar IC₅₀ values (e.g., compound 9b: IC₅₀ = 2.3 nM), whereas the corresponding piperidine analogs showed a 5- to 20-fold loss in potency due to suboptimal presentation of the benzimidazole pharmacophore [2]. While the target compound was not tested in that study, the conformational preference is scaffold-inherent and directly transferable.

Scaffold Conformation
Class-level
5- to 20-fold potency differencePyrrolidine vs piperidine in PrCP series
Scaffold-inherent conformational preference
Observed in related inhibitor series; may not transfer directly
Medicinal chemistry Conformational analysis Target engagement

Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate: High-Value Applications


Oral Prodrug Lead Optimization

The ethyl ester group provides a tunable hydrolysis rate suitable for oral prodrug candidates. Medicinal chemists can use this compound as a late-stage intermediate to probe the impact of ester size on oral bioavailability in rodent PK studies, directly comparing it with the methyl ester analog to establish a structure-property relationship [1].

PROTAC Linker Attachment Point

The free carboxylic acid obtained by mild hydrolysis serves as a conjugation handle for attaching E3 ligase ligands via amide bond formation. The pyrrolidine-benzimidazole core can be designed to bind a protein of interest, while the ethyl ester-protected linker allows modular assembly of PROTAC candidates without premature deprotection [2].

Orthogonal Protection Strategy for Library Synthesis

Because the ethyl ester can be cleaved under basic conditions without disturbing Boc, Fmoc, or other acid-labile groups, it is particularly valuable in solid-phase or solution-phase parallel synthesis where maintaining protecting-group orthogonality is essential for yield and purity of the final array [3].

Organocatalyst Precursor for Asymmetric Synthesis

Chiral benzimidazole-pyrrolidine derivatives have demonstrated utility as organocatalysts in asymmetric aldol and Michael addition reactions. The target compound, after chiral resolution and ester hydrolysis, can serve as a precursor for generating such catalysts, enabling exploration of enantioselective transformations [4].

Application
Selection Property
Validation Focus
Oral Prodrug Lead Optimization
Ethyl ester hydrolysis rate
Oral PK comparison with methyl ester analog
PROTAC Linker Attachment
Mild deprotection to free acid
Conjugation efficiency with E3 ligase ligands
Orthogonal Library Synthesis
Base-labile ester protection
Orthogonality with acid-labile protecting groups
Organocatalyst Precursor
Chiral resolution potential
Enantioselective transformation screening
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